molecular formula C8H11BrO2 B2853903 Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 1113001-87-8

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B2853903
CAS No.: 1113001-87-8
M. Wt: 219.078
InChI Key: LYSOWTSCQASPAG-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)bicyclo[111]pentane-1-carboxylate is an organic compound with the molecular formula C8H11BrO2 It is a derivative of bicyclo[111]pentane, a highly strained and unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl bicyclo[1.1.1]pentane-1-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow processes offer advantages such as better control over reaction conditions, improved safety, and scalability. These methods can be optimized to produce large quantities of this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid), and room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Methyl bicyclo[1.1.1]pentane-1-carboxylate.

    Oxidation: Bicyclo[1.1.1]pentane-1-carboxylic acid and other oxidized derivatives.

Scientific Research Applications

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The unique bicyclic structure makes it a valuable component in the design of novel materials with specific properties, such as high strength and rigidity.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents due to its potential biological activity.

    Chemical Biology: The compound is employed in studies involving molecular recognition and binding interactions.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate: This compound has a hydroxymethyl group instead of a bromomethyl group, leading to different reactivity and applications.

    Methyl 3-(chloromethyl)bicyclo[1.1.1]pentane-1-carboxylate: The presence of a chloromethyl group offers different chemical properties and reactivity compared to the bromomethyl derivative.

    Methyl 3-(iodomethyl)bicyclo[1.1.1]pentane-1-carboxylate: The iodomethyl group provides unique reactivity patterns, making it suitable for specific synthetic applications.

The uniqueness of this compound lies in its bromomethyl group, which offers a balance of reactivity and stability, making it a versatile intermediate in various chemical transformations.

Properties

IUPAC Name

methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSOWTSCQASPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)(C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1113001-87-8
Record name Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
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